1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-5-4-6-16(9-13)20-22-21(26-23-20)17-11-19(25)24(12-17)18-8-7-14(2)15(3)10-18/h4-10,17H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLHVTAUPMWVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a hybrid molecule that incorporates a pyrrolidinone core with an oxadiazole moiety. This structural combination has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.39 g/mol. The presence of the oxadiazole ring is significant as it has been associated with various biological activities including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit notable anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
A study highlighted that oxadiazole derivatives can effectively target these enzymes, leading to reduced cancer cell viability and increased apoptosis in various cancer cell lines .
Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives
| Compound Type | Target Enzyme | Effect |
|---|---|---|
| 1,2,4-Oxadiazoles | Thymidylate Synthase | Inhibition of proliferation |
| HDAC | Induction of apoptosis | |
| Topoisomerase II | Cell cycle arrest |
Antimicrobial Activity
The oxadiazole derivatives have also demonstrated antimicrobial properties. Various studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Table 2: Antimicrobial Efficacy of Selected Oxadiazole Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(3,4-Dimethylphenyl) Oxadiazole | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and lung cancer cells through apoptosis induction mechanisms .
- Case Study on Antimicrobial Activity : Another investigation focused on the antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity with an MIC comparable to standard antibiotics, suggesting its potential as a lead compound for drug development .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The oxadiazole moiety could facilitate binding to active sites on target enzymes.
- Cellular Uptake : The lipophilic nature of the compound enhances its permeability across cellular membranes.
Scientific Research Applications
Anticancer Properties
- Mechanism of Action : The 1,2,4-oxadiazole derivatives have been extensively studied for their anticancer properties. These compounds exhibit a broad spectrum of activity against various cancer cell lines due to their ability to inhibit key cellular pathways involved in tumor growth and proliferation .
-
Case Studies :
- Zheng et al. synthesized novel derivatives containing the oxadiazole moiety and evaluated their telomerase inhibitory activity against gastric cancer cell lines. Some compounds demonstrated significant inhibition with IC50 values comparable to established anticancer agents .
- Abdel K. Mansour et al. reported on the synthesis of complex 1,3,4-oxadiazole derivatives that showed promising in vitro anticancer activity against leukemia cell lines .
Neuropharmacological Applications
- Anticonvulsant Activity : Compounds with similar structures have shown potential in treating epilepsy and other seizure disorders. The presence of the pyrrolidinone structure is associated with enhanced neuroprotective effects .
- Research Findings :
Summary of Biological Activities
| Activity Type | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of tumor growth via telomerase inhibition and other pathways | Significant IC50 values against various cancer cell lines |
| Anticonvulsant | Reduction of seizure activity in experimental models | High efficacy in picrotoxin-induced convulsions |
| Antimicrobial | Broad-spectrum antimicrobial effects | Effective against multiple bacterial strains |
| Antioxidant | Scavenging free radicals and reducing oxidative stress | Enhanced cellular protection observed in vitro |
Preparation Methods
Lactamization via Cyclization of γ-Amino Acids
The pyrrolidin-2-one ring is typically constructed via intramolecular cyclization of γ-amino acids or their derivatives. For the 1-(3,4-dimethylphenyl) substituent, a reductive amination strategy is employed:
Reductive amination :
- 3,4-Dimethylbenzaldehyde reacts with a primary amine (e.g., 4-aminobutyric acid methyl ester) in methanol under acidic conditions.
- Sodium cyanoborohydride reduces the intermediate Schiff base to form the secondary amine.
Reaction conditions: - 3,4-Dimethylbenzaldehyde (1.2 equiv), 4-aminobutyric acid methyl ester (1.0 equiv) - Solvent: MeOH, AcOH (cat.), rt, 16 h - Reducing agent: NaBH3CN (3.0 equiv), 2.5–3 h - Yield: 60–75%
Lactam formation :
Alternative Route: Ring-Closing Metathesis
A modern approach employs Grubbs’ catalyst for metathesis of diene precursors:
- Substrate : N-allyl-4-(3,4-dimethylphenyl)-3-butenamide.
- Catalyst : Grubbs II (5 mol%), CH2Cl2, 40°C, 6 h.
- Yield : 70–78%.
Synthesis of the 3-(3-Methylphenyl)-1,2,4-oxadiazole Fragment
Amidoxime Route (Tiemann-Krüger Method)
The 1,2,4-oxadiazole ring is synthesized via cyclization between amidoximes and activated carboxylic acids:
Amidoxime preparation :
Cyclization with pyrrolidinone-4-carboxylic acid :
- The pyrrolidinone-4-carboxylic acid (from Section 2.1) is activated using T3P® (propylphosphonic anhydride) in dichloromethane.
Reaction conditions: - Pyrrolidinone-4-carboxylic acid (1.0 equiv), 3-methylbenzamidoxime (1.2 equiv) - T3P® (1.5 equiv), Et3N (3.0 equiv), DCM, 0°C → rt, 4 h - Yield: 87–93%
- The pyrrolidinone-4-carboxylic acid (from Section 2.1) is activated using T3P® (propylphosphonic anhydride) in dichloromethane.
One-Pot Synthesis in Superbasic Medium
Baykov et al.’s method simplifies the process using NaOH/DMSO:
- Reactants : Methyl ester of pyrrolidinone-4-carboxylic acid and 3-methylbenzamidoxime.
- Conditions : NaOH (4 equiv), DMSO, rt, 8–12 h.
- Yield : 65–72%.
Coupling Strategies for Fragment Assembly
Direct Cyclization Approach
The most efficient method integrates oxadiazole formation during lactam synthesis:
Palladium-Catalyzed Cross-Coupling
For late-stage functionalization, Suzuki-Miyaura coupling is employed:
- Substrate : 4-Bromo-pyrrolidin-2-one.
- Coupling partner : 3-(3-Methylphenyl)-5-(pinacolboronate)-1,2,4-oxadiazole.
Conditions: - Pd(PPh3)4 (10 mol%), Cs2CO3 (3.0 equiv), dioxane/H2O (3:1), 80°C, 16 h - Yield: 50–55%
Optimization and Challenges
Stereochemical Control
The pyrrolidinone’s chiral center at position 4 requires asymmetric synthesis:
Solubility Issues
The lipophilic nature (logP = 4.97) complicates purification:
- Countermeasure : Use tert-butoxycarbonyl (Boc) protection during synthesis to improve solubility in polar solvents.
Analytical Characterization Data
Q & A
Q. Methodological Answer :
- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) .
- NMR :
- ¹H NMR : Identify pyrrolidinone protons (δ 2.1–3.8 ppm) and aromatic substituents (δ 6.7–7.7 ppm).
- ¹³C NMR : Verify carbonyl carbons (δ 170–175 ppm) and oxadiazole carbons (δ 165–170 ppm) .
- X-Ray Crystallography : Use SHELXL for refinement (monoclinic space group P2₁/c) to resolve steric effects from 3,4-dimethylphenyl groups. Hydrogen-bonding networks often stabilize crystal packing .
Advanced: How do steric and electronic effects of substituents influence crystallization?
Q. Methodological Answer :
- Steric Effects : Bulky 3,4-dimethylphenyl groups reduce crystal symmetry, leading to lower melting points (102–124°C) and increased disorder in lattice structures .
- Electronic Effects : Electron-donating methyl groups enhance π-π stacking in aromatic regions, observed in crystallographic studies as shorter intermolecular distances (3.5–3.8 Å) .
Mitigation Strategies : - Use high-resolution synchrotron data (λ = 0.7 Å) for accurate refinement of disordered regions.
- Apply TWINABS for handling twinned crystals common in asymmetric derivatives .
Advanced: How can structural-activity relationships (SAR) be explored for bioactivity optimization?
Q. Methodological Answer :
Substituent Variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -NO₂) on the oxadiazole ring.
- Alkoxy modifications (e.g., -OCH₃ vs. -OC₂H₅) on the phenyl ring (see Table 1) .
Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization.
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities.
Q. Table 1: Impact of Substituents on Bioactivity
| Substituent (R) | IC₅₀ (µM) | LogP |
|---|---|---|
| -OCH₃ | 12.3 | 2.1 |
| -OC₂H₅ | 18.7 | 2.5 |
| -NO₂ | 8.9 | 1.8 |
Advanced: How to resolve contradictions in spectral data or crystallographic parameters?
Q. Methodological Answer :
- Data Cross-Validation :
- Case Study : Discrepancies in dihedral angles (e.g., oxadiazole vs. pyrrolidinone planes) may arise from solvent polarity. Re-crystallize in DMSO/water mixtures to improve reproducibility .
Basic: What purification strategies are effective for this compound?
Q. Methodological Answer :
- Column Chromatography : Use silica gel with petroleum ether/ethyl acetate (4:1) to separate polar byproducts .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to enhance yield (80–85%) and purity (>98% by HPLC).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
